Quarantined Enantiomeric Impurity Specification vs. Generic Unspecified Purity
For stereoselective applications, the most critical differentiator is the quarantined enantiomeric purity specification. Watanabe Chemical Industries provides this compound with a certified specification of 'Stereoisomers (HPLC) Enantiomer ≤0.5%' in addition to a general HPLC purity of ≥98% [1]. In contrast, a comparable general chemical supplier's specification (AKSci) only guarantees a minimum chemical purity of 95% with no mention of enantiomeric excess, allowing for a potential 5% contamination by the inactive or antagonistic (S)-enantiomer . This is a direct, quantifiable difference in quality control that directly impacts the outcome of stereospecific syntheses.
| Evidence Dimension | Enantiomeric Purity Control |
|---|---|
| Target Compound Data | Enantiomer (S-isomer) ≤0.5% by HPLC; Chemical Purity ≥98% [1] |
| Comparator Or Baseline | AKSci N-Me-D-Ala-OtBu-HCl: Minimum Chemical Purity 95%; no enantiomeric purity specification |
| Quantified Difference | Target guarantees ≤0.5% of the undesired enantiomer, while the comparator offers a 5% impurity window that could be entirely the wrong enantiomer. |
| Conditions | Vendor Product Specifications for sale to research laboratories. |
Why This Matters
In peptide drug discovery, a 5% diastereomeric impurity can require costly re-purification, invalidate bioassay results, and cause significant delays, making a quarantined enantiomeric specification a decisive factor in supplier selection.
- [1] Watanabe Chemical Industries. H-D-MeAla-OtBu-HCl, Product Code K00202. Retrieved from https://www.watanabechem.co.jp/search/details.php?code=K00202 View Source
